molecular formula C12H11FN2O B1442585 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1338652-61-1

8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No.: B1442585
CAS No.: 1338652-61-1
M. Wt: 218.23 g/mol
InChI Key: KJTOLBDLWBKRMU-UHFFFAOYSA-N
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Description

8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydrobenzo ring fused with a naphthyridine moiety

Biochemical Analysis

Biochemical Properties

8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. It has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels in cells . By inhibiting PDE5, this compound increases cGMP levels, leading to various downstream effects on cellular functions.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways by modulating cGMP levels, which in turn affects gene expression and cellular metabolism . This compound has been shown to enhance memory and cognitive functions in cellular models of Alzheimer’s disease by improving synaptic plasticity and reducing neuroinflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PDE5. By binding to the active site of PDE5, it inhibits the enzyme’s activity, preventing the breakdown of cGMP . This inhibition leads to elevated cGMP levels, which activate protein kinase G (PKG) and other downstream signaling molecules, resulting in various physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained effects on cellular function, including prolonged enhancement of synaptic plasticity and cognitive functions in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve cognitive functions without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic processes are crucial for the compound’s clearance and overall pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in the brain, where it exerts its therapeutic effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE5 and other target proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. This process can also be achieved by reacting 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with amine hydrochlorides . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial methods aim to maximize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several scientific research applications:

Comparison with Similar Compounds

8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution and its potential as a versatile intermediate in various chemical and biological applications.

Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10/h1-2,5,14H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTOLBDLWBKRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 2
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 3
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 4
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 5
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 6
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

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